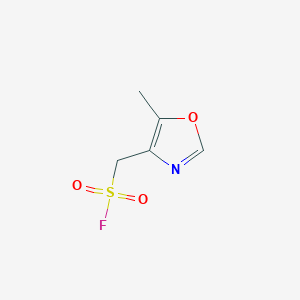

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

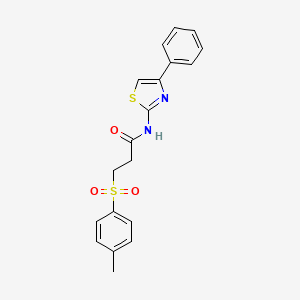

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C5H6FNO3S and its molecular weight is 179.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acceleration of Enzymatic Reactions

Acceleration of Acetylcholinesterase Inhibition

Methanesulfonyl fluoride is identified as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. The presence of substituted ammonium ions significantly accelerates the rate of reaction between the enzyme and inhibitors, suggesting its potential in studying enzyme mechanisms and possibly developing enzyme inhibitors (Kitz & Wilson, 1963).

Organic Synthesis

Synthesis of β-Fluoroalkyl-Methylthioethers

The electrophilic anti-addition of methanesulfenyl fluoride to carbon-carbon double bonds enables the synthesis of β-fluoroalkyl-methylthioethers, demonstrating its utility in organic synthesis to create structurally diverse compounds (Haufe et al., 1988).

Development of Sulfonyl Fluoride Warheads

A method for the synthesis of oxazolyl-decorated sulfonyl fluoride warheads via Rh2(OAc)4-catalyzed annulation has been developed. This represents a novel route to highly functionalized compounds with potential applications in medicinal chemistry, chemical biology, and drug discovery (Fang et al., 2020).

Nucleophilic Substitution Reactions

Selective Fluorination of Substituted Methanols

Methanesulfonyl fluoride in combination with cesium fluoride, as modified with crown ethers, has been used for the selective fluorination of various benzyl alcohols. This method underscores its role in nucleophilic substitution reactions, providing an efficient route for the synthesis of fluorinated compounds (Makino & Yoshioka, 1987).

Analytical and Physical Chemistry

Microwave Investigation and Molecular Properties

Studies on methyl sulfone and methane sulfonyl fluoride have provided insights into their molecular properties, including rotational constants, dipole moments, and barriers to methyl rotation. Such investigations are crucial for understanding the physical and chemical behavior of sulfonyl fluorides (Jacob & Lide, 1971).

Propiedades

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXQJIPWNXBODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2760054.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2760068.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B2760073.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)